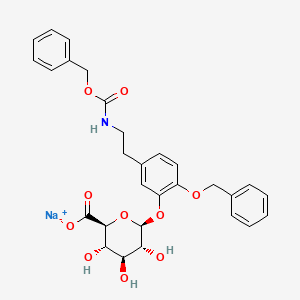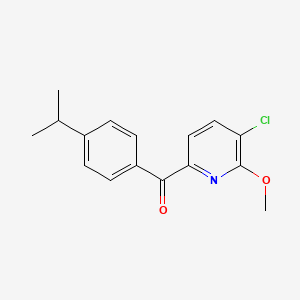
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes both sulfonyl and sulfamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a benzoic acid derivative, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl and sulfamoyl groups can be reduced under specific conditions to yield different functional derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-sulfamoylbenzoic acid derivatives, while reduction of the sulfonyl group can produce sulfonamide derivatives.
科学的研究の応用
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
2-(3-Hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid: shares structural similarities with other sulfonyl and sulfamoyl-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in various therapeutic applications.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H13NO7S2 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
2-(3-hydroxypropylsulfonyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO7S2/c11-20(17,18)7-2-3-9(8(6-7)10(13)14)19(15,16)5-1-4-12/h2-3,6,12H,1,4-5H2,(H,13,14)(H2,11,17,18) |
InChIキー |
BXAOMTFOZXOBNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)S(=O)(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)



![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)


![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)





